Marinobufagenin
Overview
Description
Marinobufagenin (MBG) is a cardiotonic bufadienolide steroid . It can be found in the plasma and urine of human subjects with myocardial infarction, kidney failure, and heart failure . It is also secreted by the toad Bufo rubescens and other related species such as Bufo marinus .
Synthesis Analysis
MBG is a steroidal Na+/K±ATPase inhibitor and salt-sensitivity biomarker . It strongly associates with habitual salt intake in young healthy adults . A different technique used by Bagrov et al. was able to separate MBG from the crystallized poison of Bufo marinus using thin layer chromatography .
Chemical Reactions Analysis
MBG may not play a role in the markedly divergent blood pressure measured by telemetry in rats of these 2 strains (SHR-A3 and WKY, 198.3 4.43 and 116.8 1.51 mm Hg, respectively) . The strain difference in serum MBG was investigated to determine whether genomic regions influencing MBG might be identified by genetic mapping .
Physical And Chemical Properties Analysis
By chemical structure, MBG belongs to bufadienolides . It is a member of the bufadienolide family of compounds, which are natural cardiac glycosides found in a variety of animal species, including man .
Scientific Research Applications
Role in Cardiovascular Diseases
Marinobufagenin (MBG) acts as an endogenous cardiotonic steroid . It has been identified as a pathogenic factor in various cardiovascular diseases . MBG is a member of the bufadienolide family of compounds, which are natural cardiac glycosides found in a variety of animal species . These compounds have different physiological and biochemical functions but share a common action on the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) .
Role in Kidney Diseases
MBG has been implicated in chronic kidney disease, including end-stage renal disease . Increased circulating levels of MBG may accelerate kidney damage . In a study, urinary marinobufagenin (uMBG) was measured in patients with non-advanced chronic kidney disease . The uMBG values were lower in the patients with CKD as compared to those of the controls .
Role in Sex and Gender Medicine
MBG has been found to have implications in sex and gender medicine . However, the exact role and mechanisms are still under investigation.
Role in Nervous System
MBG has actions on the nervous system . The specific effects and mechanisms are still being explored in scientific research.
Role in Immune System
MBG also has implications in the immune system . The exact mechanisms and effects are still being studied.
Potential Diagnostic Biomarker
The role of MBG in the pathogenesis and development of a wide range of pathological conditions indicates that this endogenous peptide could be used in the future as a diagnostic biomarker .
Potential Therapeutic Target
Given its involvement in various diseases, MBG could potentially be a therapeutic target in the future .
Role in Sodium-Potassium Pump Regulation
MBG inhibits the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase), an enzyme which is ubiquitous in cell membranes . This plays a role in positive cardiac inotropism, as they have natriuretic and vasoconstrictive properties .
Mechanism of Action
Marinobufagenin (MBG), also known as Marinobufagin, is a member of the bufadienolide family of compounds. These are natural cardiac glycosides found in a variety of animal species, including humans .
Target of Action
The primary target of MBG is the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is ubiquitous in cell membranes and plays a crucial role in maintaining the electrochemical gradient necessary for various physiological functions .
Mode of Action
MBG inhibits the Na+/K±ATPase by binding to the enzyme . After binding, MBG slowly dissociates to induce the endocytosis of this enzyme . This action results in changes in the cellular ion balance, affecting various physiological and biochemical functions .
Biochemical Pathways
The inhibition of the Na+/K±ATPase by MBG affects several biochemical pathways. For example, in renal tubules, it stimulates natriuresis and promotes the internalization of the sodium pump, leading to a reduction in the expression of the transport protein Na+/H+ (NHE3) in the apical membrane of the renal proximal tubule .
Pharmacokinetics
It is known that mbg can be found in the plasma and urine of human subjects with myocardial infarction, kidney failure, and heart failure .
Result of Action
The inhibition of the Na+/K±ATPase by MBG has several effects at the molecular and cellular levels. It acts as an endogenous cardiotonic steroid, promoting cardiac hypertrophy and accelerating uremic cardiomyopathy . It also stimulates natriuresis in renal tubules .
Action Environment
The action, efficacy, and stability of MBG can be influenced by various environmental factors. For instance, the levels of MBG can be significantly increased in conditions such as end-stage renal disease . Furthermore, the action of MBG can be blocked by mineralocorticoid antagonists, which decrease proteinuria in chronic kidney disease patients .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQTHQLNRILMH-OBBGIPBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041063 | |
Record name | Marinobufagenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Marinobufagenin | |
CAS RN |
470-42-8 | |
Record name | Marinobufagenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marinobufagenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Marinobufagenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARINOBUFAGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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